N-(2-morpholin-4-ylethyl)-2-nitrobenzamide
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Overview
Description
N-(2-morpholin-4-ylethyl)-2-nitrobenzamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to an ethyl chain, which is further connected to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with N-(2-aminoethyl)morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products Formed
Reduction: N-(2-morpholin-4-ylethyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the morpholine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholin-4-ylethyl)-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(2-morpholin-4-ylethyl)-2-chlorobenzamide: A derivative with a chlorine atom replacing the nitro group.
N-(2-morpholin-4-ylethyl)-2-hydroxybenzamide: A derivative with a hydroxyl group replacing the nitro group.
Uniqueness
N-(2-morpholin-4-ylethyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the morpholine ring enhances the compound’s solubility and binding properties.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-13(11-3-1-2-4-12(11)16(18)19)14-5-6-15-7-9-20-10-8-15/h1-4H,5-10H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHWVQCYJDQNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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